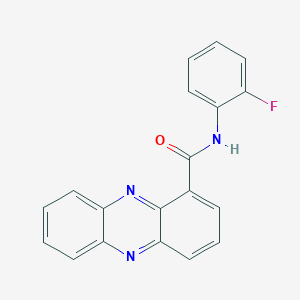

N-(2-fluorophenyl)phenazine-1-carboxamide

描述

属性

IUPAC Name |

N-(2-fluorophenyl)phenazine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3O/c20-13-7-1-2-8-14(13)23-19(24)12-6-5-11-17-18(12)22-16-10-4-3-9-15(16)21-17/h1-11H,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKPYZDRVOPAPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of phenazine derivatives, including N-(2-fluorophenyl)phenazine-1-carboxamide, can be achieved through various methods. One common approach involves the reductive cyclization of substituted N-(2-fluorophenyl)-3-nitroanthranilic acids using reducing agents such as sodium borohydride (NaBH4) and sodium hydroxide (NaOH) in water or sodium ethoxide (NaOEt) in ethanol . Another method includes the oxidative cyclization of 1,2-diaminobenzene or diphenylamines .

Industrial Production Methods

Industrial production of phenazine derivatives often employs microbial biosynthesis due to its environmentally friendly nature and high yield. For instance, engineered strains of Pseudomonas chlororaphis have been used to enhance the biosynthesis of phenazine-1-carboxamide . This method avoids the use of toxic chemicals and harsh reaction conditions, making it a more sustainable option .

化学反应分析

Types of Reactions

N-(2-fluorophenyl)phenazine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phenazine-1-carboxylic acids.

Reduction: Reductive cyclization is a key step in its synthesis.

Substitution: The phenazine framework allows for various substitutions to modify its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Sodium borohydride (NaBH4) and sodium hydroxide (NaOH) are commonly used.

Substitution: Palladium-catalyzed N-arylation is a common method for introducing substituents.

Major Products Formed

The major products formed from these reactions include various substituted phenazine-1-carboxylic acids and their derivatives .

科学研究应用

Chemistry

- Building Block for Synthesis : N-(2-fluorophenyl)phenazine-1-carboxamide serves as a crucial intermediate for synthesizing other phenazine derivatives. Its unique structure allows chemists to explore modifications that can lead to new compounds with enhanced properties.

Biology

- Antimicrobial Activity : This compound exhibits significant antimicrobial properties, making it valuable in studying microbial interactions. It has demonstrated effectiveness against various bacterial strains, contributing to research on antibiotic resistance and microbial ecology.

- Antifungal Properties : this compound shows strong antagonistic activity against fungal phytopathogens. It inhibits their growth through multiple mechanisms, including the generation of reactive oxygen species (ROS), which damage cellular components such as DNA and proteins.

Medicine

- Antitumor Potential : Preliminary studies suggest that this compound may have antitumor effects, making it a candidate for further investigation in cancer therapeutics. Its ability to induce apoptosis in cancer cells has been noted in several studies.

- Antimalarial Activity : The compound has also shown potential as an antimalarial agent, providing a basis for developing new treatments against malaria .

Agricultural Use

This compound is being explored as a biocontrol agent in agriculture. Its antifungal properties can be harnessed to protect crops from fungal diseases, thereby reducing reliance on chemical pesticides .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound inhibited the growth of resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.

Case Study 2: Antifungal Applications

Research conducted on the application of this compound in agricultural settings demonstrated its effectiveness in controlling fungal pathogens affecting crops. The compound was tested against Fusarium species, resulting in significant reductions in fungal growth and improved crop yield.

Table 1: Structure-Activity Relationships (SAR)

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| A | 4-Fluorobenzyl | 5.41 | High Antagonist |

| B | 4-Chlorobenzyl | 3.20 | Moderate Antagonist |

| C | N-(2-Fluorophenyl) | TBD | TBD |

Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity; lower values indicate higher potency.

作用机制

The mechanism of action of N-(2-fluorophenyl)phenazine-1-carboxamide involves its ability to generate reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids . This oxidative stress leads to cell death, making it effective against various pathogens . The compound targets multiple molecular pathways, including those involved in cell wall synthesis and metabolism .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following analysis compares N-(2-fluorophenyl)phenazine-1-carboxamide with six analogs from the same study (Synthesis and Bioactivities of Diamide Derivatives Containing a Phenazine-1-C), focusing on structural variations, hypothesized bioactivity trends, and physicochemical properties.

Table 1: Structural and Functional Comparison of Phenazine-1-Carboxamide Derivatives

Structural Differences and Electronic Effects

- Fluorination Position : The ortho-fluorine in the target compound may induce stronger dipole interactions compared to meta-fluorine (Compound 1) or para-substituted analogs (Compound f). The 2,5-difluoro analog (Compound 3) likely exhibits amplified electronic effects but may face steric challenges .

- Chlorine vs.

- Aliphatic vs. Aromatic Chains : Compounds with aliphatic substituents (e.g., Compounds r and 5) may exhibit lower bioactivity due to reduced π-π stacking but better pharmacokinetic profiles .

Bioactivity Trends (Hypothesized)

- Antimicrobial Activity : Fluorinated and chlorinated derivatives (Compounds 1, 3, q) may show superior activity against Gram-positive bacteria due to enhanced membrane disruption .

- Enzyme Inhibition : The target compound’s ortho-fluorine could improve inhibition of enzymes like topoisomerases via halogen bonding .

- Cytotoxicity : Chlorinated derivatives (Compound q) might exhibit higher cytotoxicity, limiting therapeutic utility .

Physicochemical Properties

- Lipophilicity (logP) : Fluorine and chlorine substituents increase logP (Compounds 1, 3, q), whereas aliphatic chains (Compounds r, 5) reduce it .

- Solubility : The extended amide chain in Compound 1 may improve aqueous solubility compared to the target compound .

- Metabolic Stability : Branched aliphatic groups (Compound r) could resist oxidative metabolism better than aromatic substituents .

生物活性

N-(2-fluorophenyl)phenazine-1-carboxamide is a compound within the phenazine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicine and agriculture.

Chemical Structure and Properties

This compound features a phenazine backbone with a carboxamide functional group and a fluorophenyl substituent. The presence of the fluorine atom is significant as it enhances the compound's biological activity and stability. The structure can be summarized as follows:

| Property | Description |

|---|---|

| Chemical Formula | CHFNO |

| Molecular Weight | 255.27 g/mol |

| Structure Type | Phenazine derivative |

| Functional Groups | Carboxamide, fluorophenyl |

Biological Activity

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial and fungal strains. Its mechanism includes the generation of reactive oxygen species (ROS), which can damage cellular components such as DNA, proteins, and lipids.

- Antitumor Activity : Exhibits selective cytotoxicity toward cancer cell lines, particularly leukemia cells. Studies have shown that it can induce apoptosis through mitochondrial pathways and activate caspases, leading to cell death .

- Antifungal Properties : Effective against plant pathogenic fungi such as Fusarium oxysporum and Rhizoctonia solani, making it a candidate for agricultural biocontrol agents .

The biological activity of this compound is primarily attributed to its ability to generate ROS. This oxidative stress leads to:

- Damage to cellular membranes.

- Disruption of metabolic processes.

- Induction of apoptosis in cancer cells.

Additionally, the compound's interaction with DNA and inhibition of topoisomerases contribute to its antitumor effects .

Case Studies

Several studies have investigated the biological activity of phenazine derivatives, including this compound:

- Antitumor Efficacy : A study reported that phenazine derivatives exhibited significant cytotoxicity against acute myeloid leukemia cells with EC50 values significantly lower than those for normal cells, indicating their potential for targeted cancer therapy .

- Antifungal Activity : Research demonstrated that this compound effectively inhibited the growth of several phytopathogens in vitro, showcasing its potential as a biocontrol agent in agriculture .

- Mechanistic Insights : Investigations into the compound's mechanism revealed that it induces oxidative stress in microbial cells, leading to cell death and providing insights into its antimicrobial properties .

Comparative Analysis with Other Phenazines

To understand the unique properties of this compound, it is essential to compare it with other phenazine derivatives:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| N-(4-fluorophenyl)phenazine-1-carboxamide | Antifungal, anticancer | Para-fluorine substitution enhances activity |

| N-(3-fluorophenyl)phenazine-1-carboxamide | Antimicrobial | Different fluorine position alters activity |

| This compound | Antimicrobial, antitumor | Potential variations in activity due to position |

常见问题

Q. Resolution Strategy :

- Meta-analysis : Pool data from independent studies using fixed/random-effects models.

- Dose-Response Curves : Calculate EC values to quantify potency variations .

Advanced: What strategies optimize the compound’s bioactivity through structure-activity relationship (SAR) studies?

Answer:

- Substituent Modification :

- Replace fluorophenyl with electron-withdrawing groups (e.g., nitro) to enhance antifungal activity .

- Introduce methyl groups to the phenazine core to improve lipid solubility .

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinity with fungal cytochrome P450 enzymes .

Q. Key SAR Findings :

| Derivative | EC (µg/mL) | Target Pathogen |

|---|---|---|

| N-(2-Fluorophenyl) derivative | 12.5 ± 1.2 | R. solani |

| N-(3-Nitrophenyl) analogue | 8.3 ± 0.9 | R. solani |

Advanced: How can transcriptomic and metabolomic data clarify the compound’s impact on fungal metabolic pathways?

Answer:

- Transcriptomics : Identify DEGs enriched in steroid biosynthesis (e.g., ERG11) and ABC transporters (e.g., ABCG1) using KEGG pathway analysis .

- Metabolomics : LC-MS profiling to detect disrupted metabolites (e.g., ergosterol depletion, malondialdehyde accumulation) .

- Validation : qRT-PCR for DEG confirmation and enzymatic assays (e.g., β-1,3-glucanase activity) .

Advanced: What experimental approaches elucidate the role of oxidative stress in the compound’s antifungal activity?

Answer:

- ROS Detection : Use dichlorofluorescein diacetate (DCFH-DA) to quantify intracellular ROS levels in treated hyphae .

- Antioxidant Gene Knockout : CRISPR-Cas9 deletion of SOD1 or CAT1 in fungal strains to assess hypersensitivity .

- Enzymatic Assays : Measure catalase and glutathione peroxidase activity in cell lysates post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。